1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
Description
The compound 1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a heterocyclic organic molecule featuring a pyrrolidine-2,5-dione core linked to a 2,3-dihydrobenzofuran moiety via a ketone-containing ethyl chain. The benzofuran group may enhance lipophilicity and binding affinity to biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
1-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16-3-4-17(22)20(16)11-18(23)19-7-5-14(10-19)12-1-2-15-13(9-12)6-8-24-15/h1-2,9,14H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMBMJRONOSMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities. They have been used in drug discovery projects for inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases.
Mode of Action
Benzofuran compounds have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They can modulate neurotransmitter release by acting as a presynaptic receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Acetyl-2-(Acetyloxy)-5-[(Acetyloxy)Methyl]pyrrolidine-3,4-Diallyl Dibenzoyl Dibenzoate (CAS: 14062-44-3)
- Molecular Formula: C₂₅H₂₅NO₉
- Molecular Weight : 483.47 g/mol
- Key Features :
- Pyrrolidine core with acetyloxy and benzoate substituents.
- Higher molecular weight due to extensive esterification.
- Contrast with Target Compound : The target compound lacks acetyl/benzoate groups but shares the pyrrolidine core. Its simpler structure may improve metabolic stability compared to the heavily esterified analog .
3,4-Dichloro-1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Use : Pesticide (fluoroimide) .
- Key Features :
- Pyrrole-2,5-dione core with halogen substitutions (Cl, F).
- Chlorine atoms enhance electrophilicity, aiding in pesticide activity.
- The benzofuran group may confer selective binding distinct from fluoroimide’s halogenated aromatic system .
Chromafenozide
- Structure : 3,4-Dihydro-5-methyl-2H-1-benzopyran-6-carboxylic acid derivative.
- Use : Insect growth regulator (insecticide) .
- Key Features :
- Benzopyran moiety with hydrazide substituents.
- Targets insect ecdysone receptors.
- Contrast with Target Compound: The target compound’s dihydrobenzofuran group shares structural similarities with benzopyran but lacks the hydrazide functionality critical for chromafenozide’s mode of action .
Structural and Functional Analysis
Research Implications and Limitations
- Crystallographic Data : The SHELX system is widely used for small-molecule refinement, suggesting that crystallography could resolve the target compound’s conformation and intermolecular interactions.
- Pharmacological Testing : The Litchfield-Wilcoxon method for dose-effect analysis could quantify its bioactivity if experimental data become available.
- Safety Considerations : The acetylated pyrrolidine derivative’s safety protocols highlight the need for rigorous handling guidelines for structurally related compounds.
Preparation Methods
Cyclic Imide Formation from Succinic Acid Derivatives
The pyrrolidine-2,5-dione (succinimide) moiety is typically synthesized via cyclization of succinic acid derivatives. A common approach involves reacting succinic anhydride or succinyl chloride with primary amines under controlled conditions. For instance, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione was prepared by refluxing succinyl chloride with m-chloroaniline in benzene, yielding a cyclic imide with characteristic infrared (IR) carbonyl stretches at 1711 cm⁻¹ and 1680 cm⁻¹. This method’s applicability to the target compound necessitates substituting m-chloroaniline with a precursor containing the 2-oxoethyl linker.
Key Reaction Conditions :
- Solvent : Benzene or dichloromethane.
- Temperature : Reflux (≈80°C for benzene).
- Catalyst : None (self-cyclization).
Synthesis of the 3-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine Moiety
Benzofuran Ring Construction
The 2,3-dihydrobenzofuran subunit is synthesized via cyclization of substituted phenols with epoxides or diols. A patented method involves:
- O-Alkylation of 5-hydroxyphenol : Reaction with 1,2-dibromoethane in the presence of potassium carbonate.
- Cyclization : Heating under reflux in toluene to form the dihydrobenzofuran ring.
Pyrrolidine Substitution
The pyrrolidine ring is functionalized at the 3-position via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, 3-(2,3-dihydrobenzofuran-5-yl)pyrrolidine was prepared by reacting 5-bromo-2,3-dihydrobenzofuran with pyrrolidine under Buchwald-Hartwig amination conditions.
Catalytic System :
Coupling and Final Assembly
Amide Bond Formation
The final step involves coupling the 2-oxoethyl-linked pyrrolidine-2,5-dione with the 3-(2,3-dihydrobenzofuran-5-yl)pyrrolidine. Patent WO2009125426A2 details a similar process for darifenacin hydrobromide, employing:
- Activation : Treating the carboxylic acid derivative (e.g., 2-oxoethylpyrrolidine-2,5-dione) with thionyl chloride to form the acyl chloride.
- Coupling : Reacting the acyl chloride with the pyrrolidine amine in dichloromethane with triethylamine.
Reaction Profile :
- Temperature : 0–5°C (activation), room temperature (coupling).
- Purification : Silica gel chromatography (methanol/dichloromethane gradient).
Analytical and Spectroscopic Validation
Structural Confirmation via X-ray Crystallography
A related bis-pyrrolidine compound was analyzed via single-crystal X-ray diffraction, revealing a trans configuration of substituents and coplanar cyclobutene-dione rings. Hydrogen bonding networks (O–H⋯O angles ≈160–175°) stabilize the crystal lattice, a feature likely present in the target compound.
Spectroscopic Data
- IR Spectroscopy : Expected carbonyl stretches at 1680–1710 cm⁻¹ (imide C=O) and 1640–1660 cm⁻¹ (ketone C=O).
- ¹H NMR :
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Large-scale synthesis prioritizes cost-effective solvents like toluene or dichloromethane. Triethylamine is preferred over bulkier bases due to its volatility and ease of removal.
Yield Enhancement Strategies
- Recycling Mother Liquors : Patent WO2009125426A2 reports ≥90% yield by recrystallizing the hydrobromide salt from ethanol-toluene mixtures.
- Catalyst Loading Reduction : Palladium-catalyzed steps use ≤2 mol% Pd(OAc)₂ with ligand recovery systems.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation, amidation, and cyclization. Key steps include:
- Coupling of pyrrolidine-2,5-dione with a benzofuran-pyrrolidine intermediate under controlled pH and temperature (e.g., THF at 0°C to room temperature).
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous pyrrolidine-dione syntheses .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
- Critical Parameters : Solvent choice (e.g., THF for moisture-sensitive steps), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side reactions.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₄: 341.1497) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide bond formation) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., random forest classifiers for yield optimization) .
- Example : A 2024 study demonstrated a 40% reduction in optimization time by integrating DFT with experimental feedback loops .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Structural Analog Comparison : Compare with derivatives (e.g., fluorinated benzofuran analogs) to isolate structure-activity relationships (SAR) .
Q. What experimental design frameworks are suitable for studying its reactivity in heterogeneous systems?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent polarity) across 15 runs, reducing experimental redundancy .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × solvent) to identify optimal conditions for yield (>80%) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, resolving kinetic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
